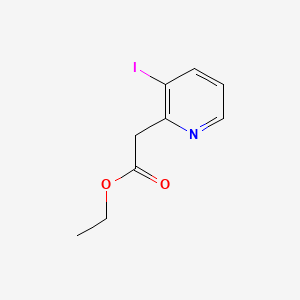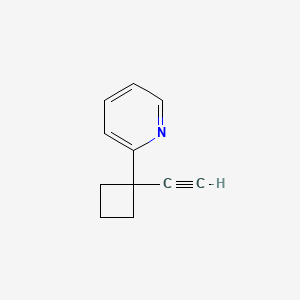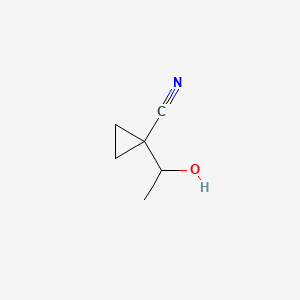
Ethyl 2-(3-iodopyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-iodopyridin-2-yl)acetate is an organic compound with the molecular formula C9H10INO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features an ethyl ester group attached to the 2-position of the pyridine ring and an iodine atom at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-iodopyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the iodination of 2-(pyridin-2-yl)acetic acid followed by esterification. The iodination step typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The esterification can be achieved using ethanol and a catalytic amount of sulfuric acid or another acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(3-iodopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-(3-substituted-pyridin-2-yl)acetates.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-(3-iodopyridin-2-yl)ethanol.
科学的研究の応用
Ethyl 2-(3-iodopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism by which Ethyl 2-(3-iodopyridin-2-yl)acetate exerts its effects depends on the specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The ester group can undergo hydrolysis, releasing the active pyridine derivative that interacts with biological targets.
類似化合物との比較
Ethyl 2-(3-iodopyridin-2-yl)acetate can be compared with other pyridine derivatives such as:
Ethyl 2-(3-bromopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 2-(3-chloropyridin-2-yl)acetate:
Ethyl 2-(3-fluoropyridin-2-yl)acetate: Features a fluorine atom, offering unique properties such as increased metabolic stability and altered electronic effects.
This compound is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens.
特性
IUPAC Name |
ethyl 2-(3-iodopyridin-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDOAQBMSUFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B577650.png)






![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)


